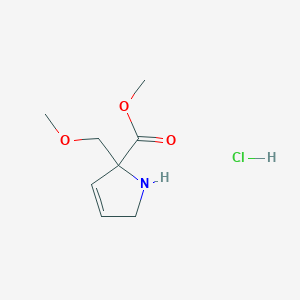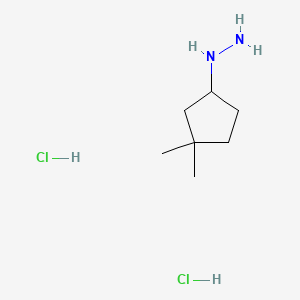![molecular formula C11H19Cl2N3O2 B13499300 ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride](/img/structure/B13499300.png)
ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,5-a]pyridine compounds .
Applications De Recherche Scientifique
Ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and material science.
Imidazo[1,5-a]pyrimidine: Used in the synthesis of pharmaceuticals and as a structural analog of purine bases.
Uniqueness
Ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride stands out due to its specific aminomethyl substitution, which imparts unique chemical and biological properties. This substitution enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H19Cl2N3O2 |
|---|---|
Poids moléculaire |
296.19 g/mol |
Nom IUPAC |
ethyl 1-(aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-2-16-11(15)10-13-8(7-12)9-5-3-4-6-14(9)10;;/h2-7,12H2,1H3;2*1H |
Clé InChI |
HCIMSWMIZMHOCH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=C2N1CCCC2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)

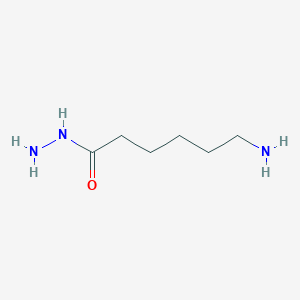
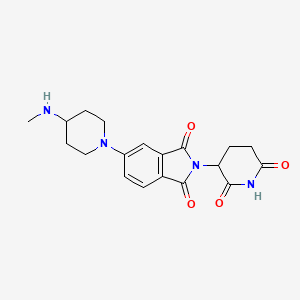
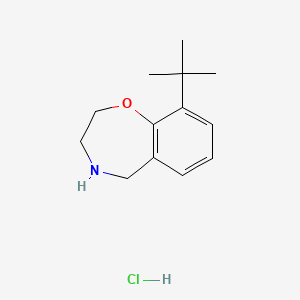

![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)

